molecular formula C11H10BrNO3 B8428792 6-bromo-2,2-dimethyl-7-nitro-2H-1-benzopyran

6-bromo-2,2-dimethyl-7-nitro-2H-1-benzopyran

Cat. No.: B8428792
M. Wt: 284.11 g/mol
InChI Key: OFNGGHLJJLHFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2,2-dimethyl-7-nitro-2H-1-benzopyran is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-7-nitrochromene

InChI

InChI=1S/C11H10BrNO3/c1-11(2)4-3-7-5-8(12)9(13(14)15)6-10(7)16-11/h3-6H,1-2H3

InChI Key

OFNGGHLJJLHFSV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-amino-2,2-dimethyl-7-nitro-2H-1-benzopyran (5.0 g, the preparation of which was described in J. Med. Chem., 26, 1582 (1983)) in glacial acetic acid (19 mL) was added dropwise to a stirred solution of sodium nitrite (1.6 g) in conc. H2SO4 (19 mL) while maintaining the temperature below 10° C. After an additional 0.5 h, the dark brown solution was added to a stirred solution of CuBr (6.5 g) in 47% HBr (53 mL). After 1 h, water was added to the solution and it was extracted with ethyl acetate. The organic extract was washed with water, saturated sodium bicarbonate solution, and dried over anh. MgSO4. The organic layer was filtered, evaporated, and chromatographed on silica gel. Elution with 3% ethyl acetate--60°-80° C. petroleum ether gave the compound of description 1 as a crude solid (3.5 g). Mass spectrum (E.I.) M+ at m/z 282.9848. Calcd. for C11H10NO3Br: 282.9845.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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CuBr
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6.5 g
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reactant
Reaction Step Two
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Quantity
53 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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1.6 g
Type
reactant
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19 mL
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solvent
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Quantity
19 mL
Type
solvent
Reaction Step Four

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